![molecular formula C17H16N4O3 B15174907 3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B15174907.png)
3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxypyridinyl Moiety: This step involves the reaction of 6-methoxypyridine with suitable reagents to introduce the methoxypyridinyl group.
Indazole Formation: The indazole core is synthesized through cyclization reactions involving hydrazines and aldehydes.
Nitration: The final step involves the nitration of the indazole ring to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The methoxypyridinyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Pyridines: Nucleophilic substitution reactions yield various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxypyridinyl moiety may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Cyclopropyl-1-[(6-chloropyridin-2-yl)methyl]-4-nitroindazole
- 3-Cyclopropyl-1-[(6-methoxypyridin-3-yl)methyl]-4-nitroindazole
- 3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-aminoindazole
Uniqueness
3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole is unique due to the presence of the methoxypyridinyl group, which can influence its chemical reactivity and biological activity. The combination of the cyclopropyl group and the nitroindazole core further distinguishes it from similar compounds, potentially leading to unique applications in various fields.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C17H16N4O3 |
|---|---|
Molekulargewicht |
324.33 g/mol |
IUPAC-Name |
3-cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole |
InChI |
InChI=1S/C17H16N4O3/c1-24-15-7-2-4-12(18-15)10-20-13-5-3-6-14(21(22)23)16(13)17(19-20)11-8-9-11/h2-7,11H,8-10H2,1H3 |
InChI-Schlüssel |
VMXHPGDTXBDPPO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=N1)CN2C3=C(C(=CC=C3)[N+](=O)[O-])C(=N2)C4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[Dodecyl(methyl)amino]methyl}phenol](/img/structure/B15174825.png)

![2-(3,4-Dichlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B15174847.png)
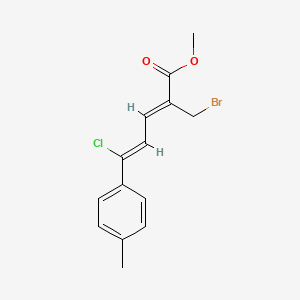
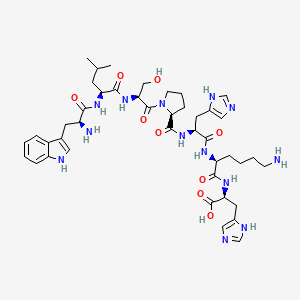

![4-[Methyl(phenylcarbamoyl)amino]-3-nitrobenzene-1-sulfonamide](/img/structure/B15174867.png)
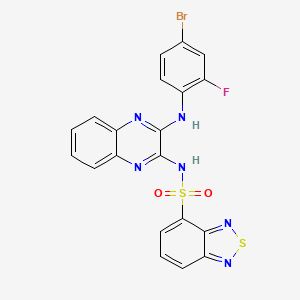

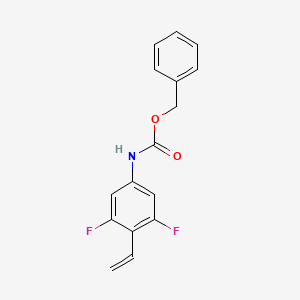
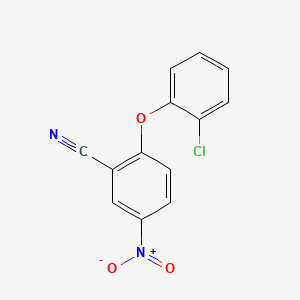
![1,3-Benzenediol, 4-[1-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B15174889.png)
![Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B15174902.png)
![6H-Dibenzo[b,d]pyran-8-ol,10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-,(6aS,8R,10aR)-](/img/structure/B15174908.png)
